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Compound of Interest

Compound Name:
4-Chloro-quinoline-3-

carboxylicacid

Cat. No.: B8516075 Get Quote

Executive Summary
4-Chloroquinoline-3-carboxylic acid (and its ethyl ester derivative) is a critical heterocyclic

scaffold in medicinal chemistry, serving as the structural core for second-generation quinolone

antibiotics, antimalarial agents, and kinase inhibitors (e.g., CK2 inhibitors).[1] Its chemical value

lies in its bifunctional reactivity: the highly electrophilic C4-chlorine atom allows for facile

Nucleophilic Aromatic Substitution (

), while the C3-carboxylic acid moiety provides a handle for solubility modulation or further
pharmacophore attachment.

This guide details the structural properties, synthesis pathways, and reactivity profiles of this

compound, designed for researchers optimizing lead compounds in drug discovery.

Part 1: Chemical Identity & Physical Properties[2][3]
The compound exists primarily in two forms in the laboratory: the stable ethyl ester

intermediate and the reactive free acid. Researchers must distinguish between these two, as

the free acid is prone to hydrolysis-driven reversion to the 4-hydroxy form under improper

conditions.
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Property Free Acid Ethyl Ester (Precursor)

CAS Number 179024-66-9 13720-94-0

Formula

MW 207.61 g/mol 235.67 g/mol

Appearance Off-white solid White to pale yellow solid

Melting Point >240 °C (Dec.) 44 – 48 °C

Solubility DMSO, DMF, dil.[2] Base DCM, Ethyl Acetate, Ethanol

Stability
Sensitive to moisture

(hydrolysis to 4-OH)
Stable at RT

Electronic Structure Analysis
The quinoline ring is electron-deficient. The C4 position is activated for nucleophilic attack due

to the combined electron-withdrawing effects of the heterocyclic nitrogen and the adjacent C3-

carboxyl group.

H-2 Proton: Highly deshielded (

ppm) due to the adjacent electronegative nitrogen and the anisotropy of the C3-carbonyl.

C-4 Carbon: The site of primary reactivity (

). The leaving group ability of chloride is enhanced by the protonation or complexation of the
quinoline nitrogen.

Part 2: Synthesis Pathways
The industrial standard for synthesizing 4-chloroquinoline-3-carboxylic acid is the Gould-Jacobs

Reaction, followed by chlorination.

Pathway Diagram (Gould-Jacobs & Chlorination)
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Caption: The Gould-Jacobs pathway converts aniline to the 4-hydroxy scaffold, which is

chlorinated to the 4-chloro derivative. Note that hydrolysis to the acid is the final, delicate step.

Detailed Protocol: Synthesis of Ethyl 4-chloroquinoline-
3-carboxylate[1]
1. Condensation & Cyclization:

Reagents: Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

Procedure: Heat mixture at 110°C for 2 hours to form the enamine. Add to boiling diphenyl

ether (Dowtherm A) at 250°C. Stir for 30-60 mins.

Workup: Cool to RT. Add hexane to precipitate Ethyl 4-hydroxyquinoline-3-carboxylate. Filter

and wash.[3]

2. Chlorination (The Critical Step):

Reagents: Ethyl 4-hydroxyquinoline-3-carboxylate (10 g),

(30 mL).

Procedure: Reflux the mixture for 1-2 hours. The solid dissolves as the reaction proceeds.

Workup: Evaporate excess

under reduced pressure. Pour residue onto crushed ice/ammonia water (carefully,
exothermic!). Extract with Dichloromethane (DCM).[4]

Yield: ~85-90% of Ethyl 4-chloroquinoline-3-carboxylate.
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3. Hydrolysis to Free Acid:

Caution: Basic hydrolysis (NaOH) can displace the chlorine (reverting to 4-OH).

Protocol: Use Acidic Hydrolysis. Reflux the ester in a mixture of Acetic Acid and conc. HCl

(2:1) for 1-2 hours. Pour into ice water. The free acid precipitates as an off-white solid.[3]

Part 3: Reactivity & Applications[7]
The utility of 4-chloroquinoline-3-carboxylic acid lies in its orthogonal reactivity.

Reactivity Logic Flow
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Caption: Orthogonal reactivity map. C4 is sensitive to nucleophiles; C3 is open to standard acid

derivatization.

Nucleophilic Aromatic Substitution ( )
This is the most common reaction. The 4-Cl group is displaced by primary or secondary

amines.
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Mechanism: Addition-Elimination.[5]

Conditions: Reflux in ethanol or DMF. No catalyst required for aliphatic amines. Aniline

derivatives may require acid catalysis (HCl) or heating in phenol.

Application: Synthesis of 4-aminoquinoline antimalarials (Chloroquine analogs) and

EGFR/CK2 inhibitors.

Derivatization of the Carboxyl Group[7][9][10][11][12][13]
[14]

Esterification: Fischer esterification (MeOH/H2SO4) regenerates the ester.

Amidation: Activation with

to the acid chloride, followed by amine addition.

Note: The acid chloride is highly reactive; the 4-Cl is stable to

conditions.

Part 4: Characterization Data
When validating the structure, the following spectral signatures are definitive.

1H NMR (DMSO-d6, 400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://web.mnstate.edu/jasperse/chem360/handouts/ch%2019%20problem%20answers%20(all).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8516075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (

ppm)
Multiplicity Assignment

H-2 9.15 Singlet (s)
Characteristic of

quinoline-3-COOH

H-8 8.35 Doublet (d) Peri-proton

H-5 8.10 Doublet (d) Peri-proton

H-7 7.95 Triplet (t) Aromatic

H-6 7.80 Triplet (t) Aromatic

COOH 13.5 - 14.0 Broad (br)
Acidic proton

(exchangeable)

Mass Spectrometry (ESI/EI)
Molecular Ion (

): 207/209 (3:1 ratio due to

isotope pattern).

Fragmentation: Loss of

(M-44) is common in the acid form during ionization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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